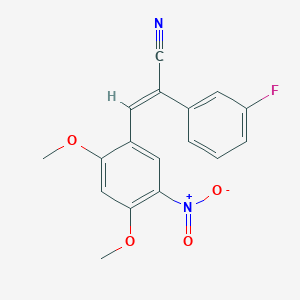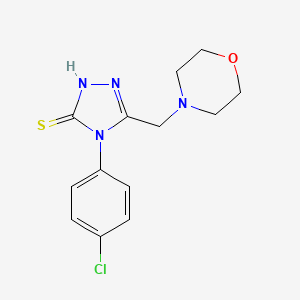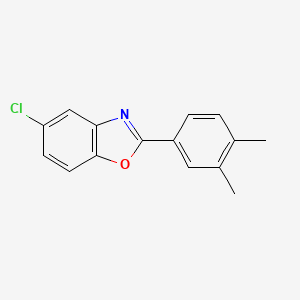![molecular formula C19H14ClF3N2O3 B3496341 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B3496341.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a butanamide chain linked to a dioxoisoindolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the initial formation of the 4-chloro-2-(trifluoromethyl)phenyl intermediate, which is then coupled with a butanamide derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Shares similar structural features but differs in the acetamide group.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Contains the same phenyl ring substitution but has an isocyanate group instead of the butanamide chain.
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide is unique due to the presence of the dioxoisoindolyl moiety, which imparts distinct chemical and biological properties. This structural difference allows for unique interactions and applications compared to its similar compounds.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O3/c20-11-7-8-15(14(10-11)19(21,22)23)24-16(26)6-3-9-25-17(27)12-4-1-2-5-13(12)18(25)28/h1-2,4-5,7-8,10H,3,6,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAZKVOGEACLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-n-{2-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-4h-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B3496266.png)
![N-(4-methoxybenzyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B3496271.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-hydroxybenzamide](/img/structure/B3496275.png)
![ethyl 4-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3496278.png)

![2,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B3496290.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3496313.png)

![4-[(5-chloro-2-methoxybenzoyl)amino]phenyl acetate](/img/structure/B3496349.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3496351.png)
![6-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3496360.png)

